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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663 Get Quote

Technical Support Center: YKL-06-061
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying

and mitigating off-target effects of YKL-06-061, a potent and selective inhibitor of Salt-Inducible

Kinases (SIKs).

Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of YKL-06-061?

A1: YKL-06-061 is a second-generation, potent, and selective inhibitor of the Salt-Inducible

Kinase (SIK) family, with the following reported IC50 values:

SIK1: 6.56 nM[1][2][3][4][5]

SIK2: 1.77 nM[1][2][3][4][5]

SIK3: 20.5 nM[1][2][3][4][5]

Its on-target activity has been demonstrated to induce antitumor effects in pancreatic cancer

and to prevent seizures in mouse models.[6][7]

Q2: What are the known off-targets of YKL-06-061?
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A2: While YKL-06-061 is highly selective for SIKs, kinome profiling has identified several

potential off-target kinases. It is crucial to consider these when interpreting experimental

results. The extent of inhibition of these off-targets may be concentration-dependent. For a

detailed summary of on- and off-target binding data, please refer to the data tables below.

Q3: My experimental results are inconsistent or unexpected. Could off-target effects be the

cause?

A3: Inconsistent or unexpected results can indeed be a consequence of off-target effects.[8]

Off-target binding can lead to the modulation of unintended signaling pathways, resulting in

unforeseen phenotypic outcomes.[9] It is recommended to perform experiments to de-risk this

possibility, such as using a structurally distinct SIK inhibitor to see if the same phenotype is

observed or employing genetic knockdown of the intended SIK target.

Q4: How can I be sure that the observed phenotype in my experiment is due to SIK inhibition

and not an off-target effect?

A4: To confirm that your observed phenotype is due to on-target SIK inhibition, a multi-pronged

approach is recommended:

Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the specific

SIK isoform (SIK1, SIK2, or SIK3) you believe is responsible for the phenotype.[10] If the

genetic knockdown recapitulates the phenotype observed with YKL-06-061 treatment, it

strongly suggests an on-target effect.

Rescue Experiments: In a system where you have knocked down the target SIK,

overexpressing a version of the SIK that is resistant to YKL-06-061 should reverse the

observed phenotype.[10]

Use of Structurally Unrelated Inhibitors: If another SIK inhibitor with a different chemical

scaffold produces the same phenotype, it is more likely that the effect is on-target.
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Issue Potential Cause Recommended Action

High levels of cytotoxicity

observed at effective

concentrations.

Off-target kinase inhibition

leading to cellular toxicity.[8]

1. Perform a kinome-wide

selectivity screen to identify

unintended kinase targets at

your working concentration. 2.

Test YKL-06-061 at a lower

concentration. 3. Compare the

cytotoxic effects with a

structurally different SIK

inhibitor.

The observed phenotype does

not match the known

consequences of SIK

inhibition.

The phenotype may be driven

by an off-target effect.

1. Conduct a Cellular Thermal

Shift Assay (CETSA) to

confirm target engagement of

SIKs at your experimental

concentration. 2. Perform

genetic knockdown (e.g.,

CRISPR/Cas9) of the intended

SIK target to see if the

phenotype is replicated.[10]

Activation of unexpected

signaling pathways.

Off-target inhibition or

activation of other kinases, or

activation of compensatory

signaling pathways.[9]

1. Use proteomic or

phosphoproteomic approaches

to map the global changes in

protein expression and

phosphorylation upon

treatment with YKL-06-061. 2.

Investigate known off-targets

of YKL-06-061 to see if they

are involved in the activated

pathway.

Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of YKL-06-061
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Target IC50 (nM) Reference

On-Targets

SIK1 6.56 [1][2][3][4][5]

SIK2 1.77 [1][2][3][4][5]

SIK3 20.5 [1][2][3][4][5]

Known Off-Targets

FRK 1.1 [2][11]

CSF1R 9.66 [2]

p38α 10.1 [2]

p38β 9.64 [2]

EphB1 16.4 [2]

TNK2 10.5 [2]

KIT 153 [2]

Src 58.8 [2]

BRK 24.1 [2]

PDGFRβ 103 [2]

NLK 132 [2]

This data is compiled from in vitro biochemical assays and may not fully represent the activity

in a cellular context.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of YKL-06-061 against a broad panel of kinases

to identify both on- and off-targets.

Methodology:
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Compound Preparation: Prepare a stock solution of YKL-06-061 (e.g., 10 mM in DMSO).

Serially dilute the compound to generate a range of concentrations for IC50 determination.

Assay Plate Preparation: In a suitable multi-well plate (e.g., 384-well), add the recombinant

kinase, its specific substrate, and ATP.

Compound Addition: Add the diluted YKL-06-061 or a vehicle control (e.g., DMSO) to the

wells.

Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction

(e.g., 30°C) for a predetermined time.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method (e.g., luminescence, fluorescence, or radioactivity).

Data Analysis: Calculate the percent inhibition for each concentration of YKL-06-061 and

determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of YKL-06-061 with its target (SIKs) and potential off-

targets in a cellular environment.[12][13][14][15]

Methodology:

Cell Treatment: Treat intact cells with YKL-06-061 at the desired concentration or a vehicle

control for a specified time.

Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period

(e.g., 3 minutes).

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein

fraction from the aggregated, denatured proteins.

Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the

target protein (and potential off-targets) remaining in the soluble fraction using Western

blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of YKL-06-061 indicates target

engagement.

Protocol 3: CRISPR/Cas9-Mediated Knockdown for On-
Target Validation
Objective: To validate that an observed phenotype is a result of on-target inhibition of a specific

SIK by genetically removing the target protein.

Methodology:

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to the gene

encoding the SIK of interest into a Cas9-expressing vector.

Cell Transfection/Transduction: Introduce the Cas9/gRNA vector into the cells of interest

using an appropriate method (e.g., lipid-based transfection or lentiviral transduction).

Selection and Validation of Knockdown: Select for successfully transfected/transduced cells

and validate the knockdown of the target SIK protein by Western blotting or qPCR.

Phenotypic Assay: Treat the SIK-knockdown cells and control cells (e.g., expressing a non-

targeting gRNA) with YKL-06-061.

Data Analysis: Compare the phenotype of the SIK-knockdown cells to the phenotype of

control cells treated with YKL-06-061. If the phenotype is the same, it provides strong

evidence for an on-target effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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